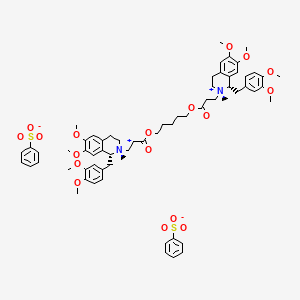

Atracurium besylate, (1R,2R,1'S,2'S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Atracurium besylate, (1R,2R,1’S,2’S)-, is a non-depolarizing neuromuscular blocking agent used primarily as an adjunct to general anesthesia. It facilitates endotracheal intubation and provides skeletal muscle relaxation during surgery or mechanical ventilation . This compound is known for its intermediate duration of action and lack of significant cardiovascular effects, making it advantageous over other neuromuscular blocking agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Atracurium besylate is synthesized through a multi-step process involving the reaction of isoquinolinium derivatives with various reagents. The key steps include the formation of isoquinolinium intermediates, followed by their coupling with appropriate linkers to form the final compound . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of atracurium besylate involves large-scale synthesis using similar synthetic routes as in laboratory settings but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the final product . The compound is then formulated into injectable solutions for medical use.

Analyse Chemischer Reaktionen

Types of Reactions

Atracurium besylate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bonds in atracurium besylate can be hydrolyzed by nonspecific esterases in the body.

Hofmann Elimination: This nonenzymatic process occurs at physiological pH and temperature, leading to the breakdown of atracurium besylate into laudanosine and a monoquaternary acrylate.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water and esterases.

Hofmann Elimination: Occurs under physiological conditions without the need for specific reagents.

Major Products Formed

Laudanosine: A tertiary amine formed during Hofmann elimination.

Monoquaternary Acrylate: Another product of Hofmann elimination.

Wissenschaftliche Forschungsanwendungen

Atracurium besylate has several scientific research applications, including:

Medicine: Used as a muscle relaxant during surgeries and mechanical ventilation.

Pharmacology: Studied for its interactions with other drugs and its pharmacokinetics.

Toxicology: Research on its potential side effects and toxicity in various biological systems.

Biochemistry: Investigated for its mechanism of action at the molecular level.

Wirkmechanismus

Atracurium besylate exerts its effects by antagonizing the neurotransmitter action of acetylcholine. It binds competitively with cholinergic receptor sites on the motor end-plate, preventing acetylcholine from activating these receptors . This antagonism is reversible by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine . The compound is inactivated in plasma via ester hydrolysis and Hofmann elimination .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pancuronium: A long-acting non-depolarizing neuromuscular blocker.

Vecuronium: An intermediate-acting non-depolarizing neuromuscular blocker.

Rocuronium: Another intermediate-acting non-depolarizing neuromuscular blocker.

Cisatracurium: A stereoisomer of atracurium with similar properties but fewer side effects.

Uniqueness

Atracurium besylate is unique due to its intermediate duration of action and its elimination via Hofmann elimination and ester hydrolysis, which do not depend on renal or hepatic function . This makes it particularly useful in patients with compromised kidney or liver function.

Eigenschaften

CAS-Nummer |

96946-50-8 |

|---|---|

Molekularformel |

C65H82N2O18S2 |

Molekulargewicht |

1243.5 g/mol |

IUPAC-Name |

benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1S,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43+,54-,55+;; |

InChI-Schlüssel |

XXZSQOVSEBAPGS-UDVWXPNDSA-L |

Isomerische SMILES |

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@@+]4(CCC5=CC(=C(C=C5[C@@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Kanonische SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)

![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)

![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)

![N-[3-[[3-ethyl-5-[2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B13844717.png)